molecular formula C21H18ClN5O3S B2620684 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 586999-67-9

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2620684
CAS No.: 586999-67-9
M. Wt: 455.92
InChI Key: NEOMJVIJTGRVBR-UHFFFAOYSA-N
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Description

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-chlorophenyl group and at position 4 with a thioacetamide linkage connected to a 3,4-dimethoxyphenyl moiety. This structure combines a heterocyclic scaffold with halogenated and methoxylated aromatic groups, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-29-17-8-5-14(9-18(17)30-2)26-19(28)11-31-21-16-10-25-27(20(16)23-12-24-21)15-6-3-13(22)4-7-15/h3-10,12H,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOMJVIJTGRVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN6O3SC_{20}H_{21}ClN_6O_3S, with a molecular weight of 460.94 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a chlorophenyl group and a methoxyphenyl acetamide moiety. This specific arrangement is crucial for its biological activity.

PropertyValue
Molecular FormulaC20H21ClN6O3S
Molecular Weight460.94 g/mol
CAS Number887223-08-7
Purity≥95%

Anticancer Activity

Recent studies have shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been reported to inhibit various kinases involved in cancer progression.

  • Inhibition of EGFR : A study indicated that derivatives similar to the compound demonstrated effective inhibition of the epidermal growth factor receptor (EGFR), which is pivotal in many cancers. The synthesized compounds exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cell lines .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of cell proliferation and induction of apoptosis in tumor cells. For example, one study reported that a related compound caused significant apoptosis in A549 lung cancer cells with an IC50 value of 49.85 μM .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can modulate inflammatory responses by inhibiting microglial activation.

  • Neuroinflammation Studies : In vitro studies demonstrated that related compounds significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated microglia, suggesting a protective effect against neuroinflammation .
  • Case Study : A specific derivative was tested in models of Parkinson's disease, showing efficacy in reducing inflammation and protecting dopaminergic neurons from LPS-induced damage .

Antimicrobial Activity

Emerging data suggest that pyrazolo[3,4-d]pyrimidine derivatives may possess antimicrobial properties as well. In particular, some derivatives have shown activity against Mycobacterium tuberculosis, indicating potential as anti-tubercular agents.

  • In Vitro Testing : Compounds were evaluated for their inhibitory concentrations against M. tuberculosis, with some exhibiting IC50 values ranging from 1.35 to 2.18 μM .

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold has been identified as a promising structural motif in the development of anticancer agents. Several studies have highlighted the efficacy of compounds within this class against various cancer cell lines:

  • In Vitro Studies : A study reported that derivatives bearing the pyrazolo[3,4-d]pyrimidine scaffold exhibited significant inhibitory activity against multiple tumor cell lines. For instance, one derivative demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM), a standard chemotherapeutic agent .
  • Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells through various pathways. Flow cytometric analysis indicated that certain derivatives could significantly induce cell death at low micromolar concentrations .
  • Structure-Activity Relationships (SAR) : Research into SAR has shown that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance or diminish anticancer activity. For example, analogs with specific substitutions were synthesized and tested, revealing that certain modifications led to improved potency against breast cancer cells (IC50 = 1.74 µM) .

Anti-inflammatory Properties

In addition to anticancer properties, compounds containing the pyrazolo[3,4-d]pyrimidine scaffold have been investigated for their anti-inflammatory effects:

  • Inhibition of COX Enzymes : Recent studies have demonstrated that derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation. In vitro assays showed promising results in inhibiting COX-1 and COX-2 activities .
  • Animal Models : In vivo studies utilizing formalin-induced paw edema and cotton pellet-induced granuloma tests confirmed the anti-inflammatory potential of these compounds, suggesting a therapeutic role in treating inflammatory diseases .

Potential as Drug Candidates

The diverse biological activities of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide position it as a candidate for further development:

Activity Type Target IC50 Value Reference
AnticancerA549 Lung Cancer Cells2.24 µM
AnticancerMCF-7 Breast Cancer Cells1.74 µM
Anti-inflammatoryCOX InhibitionNot specified

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substitution Patterns and Bioactivity

The target compound’s activity can be inferred from structurally related derivatives:

Table 1: Key Structural Analogs and Their Reported Activities
Compound Name/ID Core Modifications Biological Activity Reference
Target Compound 1-(4-ClPh), thio-N-(3,4-diOMePh) Not explicitly reported -
Epirimil () 2-Me-6-(pyridin-2-yl)pyrimidin-4-yl, thio-N-(3,4-diOMePh) Anticonvulsant (in silico/in vivo)
Compound 3h 1-(benzothiazol-2-yl), 4-(3,4-diOMePh) Anti-C. albicans
Compound 1-(4-FPh), thio-N-(4-CF3OPh) Not reported
Compound 1-(4-ClPh), thio-N-(2-isopropylphenyl) Not reported
Key Observations:
  • Halogen vs.
  • 3,4-Dimethoxyphenyl Role : This group is shared with Epirimil (anticonsulvant) and compound 3h (antifungal). Methoxy groups often contribute to hydrogen bonding and π-π interactions with biological targets .
  • Thioacetamide Linkage : Present in all analogs, this moiety may interact with cysteine residues in enzymes (e.g., kinases or cyclooxygenase) or enhance metabolic stability compared to oxygen-based linkages .

Pharmacological Implications

  • Anticonvulsant Potential: Epirimil () shares the 3,4-dimethoxyphenyl group and thioacetamide chain with the target compound. Molecular docking studies suggest such compounds may bind to voltage-gated ion channels or GABA receptors, common targets for seizure management .
  • Antimicrobial Activity : Benzothiazole-containing pyrazolopyrimidines () with 3,4-dimethoxyphenyl groups (e.g., 3h) inhibit C. albicans, implying the target compound may have similar antifungal properties .
  • Kinase Inhibition : Analogs in and target CDK5/p25 and other kinases. The chloro substituent in the target compound could enhance hydrophobic interactions in ATP-binding pockets .

Q & A

Q. Methodological Guidance :

  • Optimization : Vary solvents (e.g., acetone vs. DMF), temperature (room temp vs. reflux), and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole precursor to α-chloroacetamide) to minimize side products like hydrolyzed intermediates.
  • Characterization : Use HPLC-MS to monitor reaction progress and TLC to confirm intermediate formation .

How can structural ambiguities in the pyrazolo-pyrimidine core be resolved using spectroscopic techniques?

Basic Research Question
The compound’s complex heterocyclic structure requires multi-modal spectroscopic validation:

  • ¹H/¹³C NMR : Identify substituent positions on the pyrimidine ring (e.g., 4-chlorophenyl at N1 vs. C3) via chemical shift analysis. The 4-thioether group typically appears as a singlet near δ 3.8–4.2 ppm in ¹H NMR .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 495.1) and fragmentation patterns to distinguish regioisomers .

Advanced Research Question
Contradiction Resolution : If X-ray crystallography is unavailable, use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities. For example, HMBC correlations between the thioether sulfur and adjacent protons can confirm connectivity .

What in vitro assays are suitable for evaluating this compound’s biological activity, and how should controls be designed?

Advanced Research Question
and highlight antimicrobial and kinase inhibition assays as common targets for pyrazolo-pyrimidine derivatives.

  • Kinase Inhibition : Use ATP-competitive ELISA assays with recombinant kinases (e.g., JAK2 or EGFR) at 10 µM compound concentration. Include staurosporine as a positive control.
  • Antiproliferative Activity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination via dose-response curves (1 nM–100 µM). Normalize to DMSO-treated controls .

Data Contradiction Analysis :
If conflicting activity arises between assays (e.g., high potency in kinase assays but low cellular activity), assess:

  • Membrane permeability : Use Caco-2 monolayer assays to evaluate passive diffusion.
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound via LC-MS .

How do substituents on the 3,4-dimethoxyphenyl group influence pharmacological activity?

Advanced Research Question
and suggest that electron-donating groups (e.g., methoxy) enhance binding to hydrophobic enzyme pockets.

  • SAR Study Design : Synthesize analogs with substituent variations (e.g., -OCH₃ → -CF₃ or -Cl) and compare activities.
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like DHFR or tyrosine kinases. The 3,4-dimethoxy group may form π-π stacking with Phe residues in active sites .

Table 1 : Example SAR Data

SubstituentIC₅₀ (µM, EGFR)LogP
3,4-OCH₃0.453.2
3-Cl,4-OCH₃1.83.8
3-CF₃,4-F>104.1

What strategies mitigate toxicity risks during preclinical development?

Advanced Research Question
and emphasize metabolic stability and off-target profiling:

  • hERG Inhibition Assay : Screen at 10 µM to assess cardiac liability (patch-clamp or binding assays).
  • CYP450 Inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Ames Test : Evaluate mutagenicity with Salmonella strains TA98/TA100 .

Methodological Note : Use in silico tools like ProTox-II to prioritize analogs with lower predicted toxicity before in vitro testing .

How can synthetic byproducts be identified and minimized during scale-up?

Basic Research Question
identifies common byproducts (e.g., hydrolyzed thioethers or dimerized intermediates):

  • Byproduct Analysis : Employ UPLC-MS with a C18 column (gradient: 5–95% acetonitrile in H₂O + 0.1% formic acid).
  • Mitigation : Add scavengers (e.g., molecular sieves) to absorb water during acetamide coupling .

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